molecular formula C30H46O8 B12300385 [4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate

[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate

Cat. No.: B12300385
M. Wt: 534.7 g/mol
InChI Key: UQNKLYUSWJMMQQ-UHFFFAOYSA-N
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Description

The compound [4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate is a complex organic molecule with a unique structure It features multiple hydroxyl groups, a pyrano[3,2-a]xanthene core, and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate typically involves multi-step organic synthesis. The process begins with the formation of the pyrano[3,2-a]xanthene core, followed by the introduction of hydroxyl groups and the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially forming simpler hydrocarbons.

    Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, the compound’s hydroxyl groups and acetate ester make it a useful probe for studying enzyme interactions and metabolic pathways.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate involves its interaction with specific molecular targets. The hydroxyl groups and acetate ester allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate: shares structural similarities with other pyrano[3,2-a]xanthene derivatives.

    Other similar compounds: include those with variations in the hydroxyl group positions or different ester functional groups.

Uniqueness

The unique combination of hydroxyl groups, a pyrano[3,2-a]xanthene core, and an acetate ester distinguishes this compound from other similar molecules. Its specific structure imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

[4-methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate

InChI

InChI=1S/C30H46O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,32-35H,9-13H2,1-8H3

InChI Key

UQNKLYUSWJMMQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C)C1=CC(=C2C(C3C4(CCC(OC4CCC3(OC2=C1O)C)C(C)(C)O)C)O)O)OC(=O)C

Origin of Product

United States

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